molecular formula C6H5F2NS B15201758 4-Amino-2,5-difluorobenzenethiol CAS No. 782413-10-9

4-Amino-2,5-difluorobenzenethiol

Katalognummer: B15201758
CAS-Nummer: 782413-10-9
Molekulargewicht: 161.17 g/mol
InChI-Schlüssel: NTBYZZYNYYIGOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,5-difluorobenzenethiol is an organic compound with the molecular formula C6H5F2NS It is a derivative of benzenethiol, characterized by the presence of amino and difluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluorobenzenethiol typically involves the introduction of amino and difluoro groups onto a benzenethiol scaffold. One common method includes the nitration of 2,5-difluorobenzenethiol followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2,5-difluorobenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenethiol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,5-difluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and difluoro groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4,5-difluorobenzenethiol
  • 4-Amino-2,5-difluorobenzonitrile
  • 4-Amino-2,5-difluorobenzaldehyde

Comparison: 4-Amino-2,5-difluorobenzenethiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and binding properties

Eigenschaften

CAS-Nummer

782413-10-9

Molekularformel

C6H5F2NS

Molekulargewicht

161.17 g/mol

IUPAC-Name

4-amino-2,5-difluorobenzenethiol

InChI

InChI=1S/C6H5F2NS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2

InChI-Schlüssel

NTBYZZYNYYIGOX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)S)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.